molecular formula C9H16N4O B1476034 1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2098065-07-5

1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B1476034
CAS RN: 2098065-07-5
M. Wt: 196.25 g/mol
InChI Key: AROQSEKGOSVHNE-UHFFFAOYSA-N
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Description

Azetidinones, like the one you mentioned, are four-membered cyclic amides . They are known for their wide range of biological activities and are used in various scientific research .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Neurokinin-1 Receptor Antagonists : A compound related to 1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one was developed as an orally active, high affinity neurokinin-1 receptor antagonist. This antagonist shows promise in pre-clinical tests for emesis and depression treatment (Harrison et al., 2001).

Chemical Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Heterocyclic Compounds : Research involving azetidinones, a class of compounds related to 1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one, demonstrates their synthesis via microwave methods. These compounds exhibited antibacterial activity against various bacteria and antifungal activity against Candida albicans (Mistry & Desai, 2006).

  • Synthesis and Spectral Characterization of Fluorescent Derivatives : A fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, a structure containing an azide function similar to 1-(3-Azidoazetidin-1-yl)-3,3-dimethylbutan-1-one, was synthesized. This derivative is important for 'click chemistry' and could be used in the development of novel fluorescent probes (Szafrański et al., 2015).

Therapeutic and Biological Research

  • Antitumor Effects of YC-1 : A study on the indazole compound YC-1, which shares structural features with azetidinones, demonstrates its potential for inducing apoptosis in cancer cells and suppressing nuclear factor-κB activation. This suggests potential therapeutic applications in hormone-refractory prostate cancer (Huang et al., 2005).

  • Synthesis and Evaluation of β-Lactams and Heterocyclic Systems : Studies on the synthesis of novel β-lactams, a class closely related to azetidinones, demonstrate their antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Sirakanyan et al., 2021).

  • Metabolism of Novel Illicit Drugs : Research into the metabolism of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA) and related compounds by human liver microsomes provides insights into the metabolic pathways of drugs with structural similarities to azetidinones. This is crucial for understanding the pharmacokinetics and potential therapeutic applications of similar compounds (Takayama et al., 2014).

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-9(2,3)4-8(14)13-5-7(6-13)11-12-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQSEKGOSVHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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